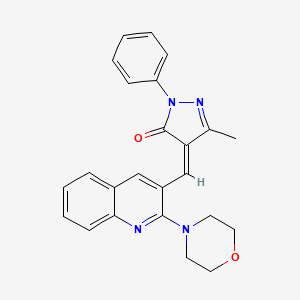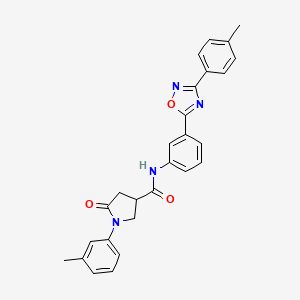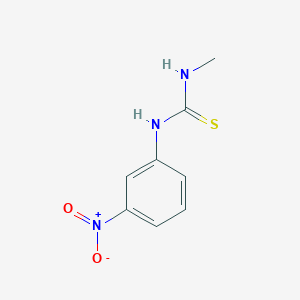
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research related to the central nervous system. This compound is also known as MDPV, which is a designer drug that has been banned in several countries due to its potential for abuse. However, the focus of
Mécanisme D'action
MDPV acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychostimulant effects of MDPV. The anxiogenic effects of MDPV are thought to be mediated by its actions on the serotonin system.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychostimulant effects of MDPV. MDPV has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages for lab experiments. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, MDPV has several limitations for lab experiments. It has been shown to have potential for abuse, which makes it difficult to use in human studies. MDPV also has several cardiovascular effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research related to MDPV. One area of interest is the study of its potential applications in the treatment of conditions such as ADHD and depression. Another area of interest is the study of its potential for abuse and addiction. Further research is also needed to understand the cardiovascular effects of MDPV and its potential for toxicity.
Méthodes De Synthèse
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydrazine hydrate to form 3,4-methylenedioxyphenylhydrazine. This intermediate is then reacted with methyl chloroacetate to form the corresponding ester, which is further reacted with sodium azide to form the 1,2,4-oxadiazole ring. The final step involves the reduction of the ester to form MDPV.
Applications De Recherche Scientifique
MDPV has been extensively studied for its potential applications in research related to the central nervous system. It has been shown to act as a potent and selective reuptake inhibitor of dopamine and norepinephrine, which makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression. MDPV has also been shown to have anxiogenic and psychostimulant effects, which makes it a potential candidate for the study of drug addiction and abuse.
Propriétés
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-6-4-12(5-7-13)16-17-14(22-18-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKYQVVTQVGPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)





![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)
